molecular formula C12H9ClN4 B13870452 6-Chloro-3-methyl-7-phenyl-[1,2,4]triazolo[4,3-b]pyridazine

6-Chloro-3-methyl-7-phenyl-[1,2,4]triazolo[4,3-b]pyridazine

Katalognummer: B13870452
Molekulargewicht: 244.68 g/mol
InChI-Schlüssel: VLXTWNNCEWUIFA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Chloro-3-methyl-7-phenyl-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound that belongs to the class of triazolopyridazines

Vorbereitungsmethoden

The synthesis of 6-Chloro-3-methyl-7-phenyl-[1,2,4]triazolo[4,3-b]pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-5-chloro-1-phenyl-1H-pyrazole-4-carbonitrile with hydrazine hydrate in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions in ethanol, leading to the formation of the desired triazolopyridazine compound .

Analyse Chemischer Reaktionen

6-Chloro-3-methyl-7-phenyl-[1,2,4]triazolo[4,3-b]pyridazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group in the compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common reagents and conditions used in these reactions include solvents like ethanol, methanol, and dichloromethane, as well as catalysts like palladium on carbon for hydrogenation reactions .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 6-Chloro-3-methyl-7-phenyl-[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication and repair, thereby exhibiting anticancer properties. Additionally, it can interact with microbial cell membranes, leading to its antimicrobial effects .

Vergleich Mit ähnlichen Verbindungen

6-Chloro-3-methyl-7-phenyl-[1,2,4]triazolo[4,3-b]pyridazine can be compared with other similar compounds, such as:

    1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds also exhibit diverse pharmacological activities and are used in drug design and development.

    1,2,4-Triazolo[4,3-a]pyrazines: Known for their inhibitory activities toward specific kinases, these compounds are studied for their potential use in cancer therapy.

    1,2,4-Triazolo[3,4-b][1,3,4]thiadiazoles: These compounds are known for their antimicrobial and anticancer properties.

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological activities and makes it a valuable compound for various applications.

Eigenschaften

Molekularformel

C12H9ClN4

Molekulargewicht

244.68 g/mol

IUPAC-Name

6-chloro-3-methyl-7-phenyl-[1,2,4]triazolo[4,3-b]pyridazine

InChI

InChI=1S/C12H9ClN4/c1-8-14-15-11-7-10(12(13)16-17(8)11)9-5-3-2-4-6-9/h2-7H,1H3

InChI-Schlüssel

VLXTWNNCEWUIFA-UHFFFAOYSA-N

Kanonische SMILES

CC1=NN=C2N1N=C(C(=C2)C3=CC=CC=C3)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.